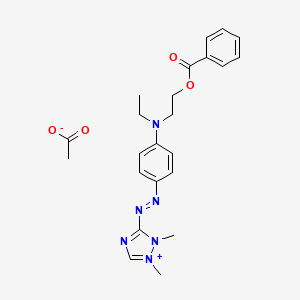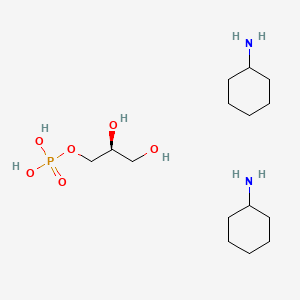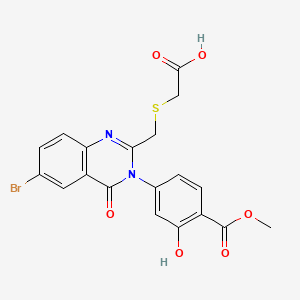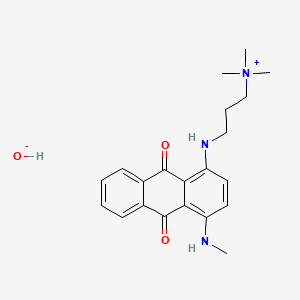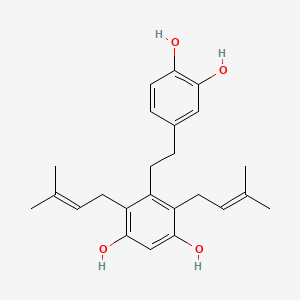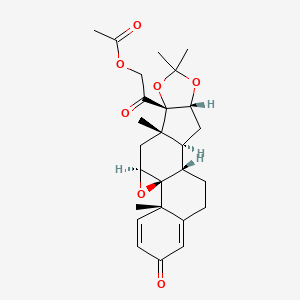
(9,11)beta-Epoxide-16alpha,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione, 21-acetate, 16,17-acetonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the European Community number 607-542-2 is also known by its Chemical Abstracts Service number 25092-32-4. Its molecular formula is C26H32O7, and its IUPAC name is 2-oxo-2-[(4aS,4bS,5aS,6aS,6bS,9aR,10aS,10bS)-4a,6a,8,8-tetramethyl-2-oxo-2,5a,6,6a,9a,10,10a,10b,11,12-decahydronaphtho[2’,1’:4,5]oxireno[5,6]indeno[1,2-d][1,3]dioxol-6b(4aH)-yl]ethyl acetate . This compound is a complex organic molecule with a unique structure, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of this compound involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic routes typically involve the use of advanced organic synthesis techniques, such as cyclization reactions, oxidation, and esterification. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
The compound EC 607-542-2 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study biological processes or as a potential therapeutic agent. In medicine, it could be investigated for its pharmacological properties and potential use in drug development. In industry, it may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Detailed studies on its mechanism of action can provide insights into its potential therapeutic or industrial applications .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, EC 607-542-2 stands out due to its unique structure and properties. Similar compounds may include other complex organic molecules with similar functional groups or structural motifs. The uniqueness of EC 607-542-2 lies in its specific arrangement of atoms and the resulting chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
25092-32-4 |
|---|---|
Formule moléculaire |
C26H32O7 |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
[2-oxo-2-[(1S,3S,5S,6S,10R,12S,13S,21S)-5,8,8,21-tetramethyl-18-oxo-2,7,9-trioxahexacyclo[11.8.0.01,3.05,12.06,10.016,21]henicosa-16,19-dien-6-yl]ethyl] acetate |
InChI |
InChI=1S/C26H32O7/c1-14(27)30-13-19(29)26-20(31-22(2,3)33-26)11-18-17-7-6-15-10-16(28)8-9-23(15,4)25(17)21(32-25)12-24(18,26)5/h8-10,17-18,20-21H,6-7,11-13H2,1-5H3/t17-,18-,20+,21-,23-,24-,25+,26+/m0/s1 |
Clé InChI |
QMZVJUWCRCSUBK-IMVJAPFGSA-N |
SMILES isomérique |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@H]4[C@@]5([C@H]3CCC6=CC(=O)C=C[C@@]65C)O4)C)OC(O2)(C)C |
SMILES canonique |
CC(=O)OCC(=O)C12C(CC3C1(CC4C5(C3CCC6=CC(=O)C=CC65C)O4)C)OC(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




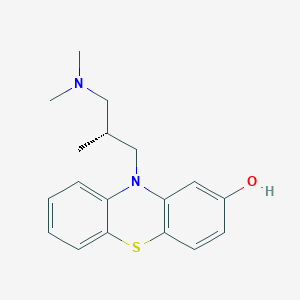
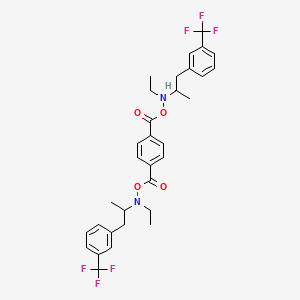
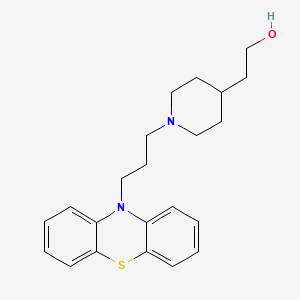
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide;oxalic acid](/img/structure/B12702477.png)

